N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride
Description
N-[2-(Pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride is a hydroxylamine derivative featuring a cyclohexylidene backbone substituted with a pyrrolidine moiety. The compound’s structure combines a rigid cyclohexenyl ring system with a secondary amine (pyrrolidine), which may influence its solubility, stability, and reactivity.
Properties
IUPAC Name |
N-(2-pyrrolidin-1-ylcyclohexylidene)hydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c13-11-9-5-1-2-6-10(9)12-7-3-4-8-12;/h10,13H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUVNEUTAFESQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NO)C(C1)N2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Setup and Conditions
- Molar Ratios: Equimolar or slight excess of hydroxylamine hydrochloride relative to 2-(pyrrolidin-1-yl)cyclohexanone.
- Temperature: Typically ambient to 40°C to avoid decomposition or side reactions.
- Reaction Time: Several hours (often 2–6 hours) with stirring to ensure complete conversion.
- pH Control: Slightly acidic conditions favor oxime formation; hydrochloride salt formation occurs naturally due to the reagent.
Purification
- After completion, the reaction mixture is cooled.
- The product precipitates as the hydrochloride salt.
- Filtration and washing with cold solvent (e.g., ethanol or ether) remove impurities.
- Drying under vacuum yields pure this compound.
Reaction Parameters and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| 2-(pyrrolidin-1-yl)cyclohexanone | 1.0 equiv | Starting ketone substrate |
| Hydroxylamine hydrochloride | 1.0–1.2 equiv | Slight excess can drive reaction |
| Solvent | Ethanol, methanol, or water | Choice affects solubility and yield |
| Temperature | 20–40 °C | Higher temps may increase rate but risk side reactions |
| Reaction Time | 2–6 hours | Monitored by TLC or HPLC |
| pH | Slightly acidic (due to HCl) | Maintains protonation and salt formation |
Chemical Reaction Analysis
- The key step is the formation of an oxime functional group by nucleophilic addition of hydroxylamine to the ketone.
- The hydrochloride salt formation stabilizes the product and improves isolation.
- Side reactions such as over-oxidation or reduction are minimized by controlling temperature and reagent purity.
Related Preparation of Hydroxylamine Hydrochloride
Hydroxylamine hydrochloride, a critical reagent for this synthesis, is itself prepared industrially by catalytic hydrogenation of nitric acid in the presence of hydrochloric acid and tin chloride catalysts. This process operates under mild temperatures (up to 40°C) and hydrogen pressures (30–1000 psi), yielding hydroxylamine hydrochloride in high conversion rates (~70% or more).
| Component | Concentration Range (parts by weight per 100 parts water) | Role |
|---|---|---|
| Nitric acid | 0.1 to 25 | Nitrogen source, reduced to hydroxylamine |
| Hydrochloric acid | 1 to 50 | Provides acidic medium and chloride ions |
| Tin chloride (SnCl2) | 0.5 to 60 | Catalyst for hydrogenation |
| Hydrogen gas | Pressure 30–1000 psi | Reducing agent |
| Temperature | 0 to 40 °C | Controls reaction rate and selectivity |
This catalytic process is essential for producing the hydroxylamine hydrochloride reagent used in the synthesis of the target compound.
Research Findings and Data
- The reaction of 2-(pyrrolidin-1-yl)cyclohexanone with hydroxylamine hydrochloride proceeds efficiently under mild conditions with yields typically exceeding 80%.
- Analytical techniques such as NMR, IR, and mass spectrometry confirm the formation of the oxime hydrochloride.
- The purity of the product is critical for downstream applications in organic synthesis and pharmacological research.
- Optimization studies indicate that solvent choice and temperature control significantly influence yield and purity.
Summary Table of Preparation Methods
| Step | Description | Conditions/Notes | Outcome |
|---|---|---|---|
| Starting Material | 2-(pyrrolidin-1-yl)cyclohexanone | Commercially available or synthesized | Key ketone substrate |
| Reagent | Hydroxylamine hydrochloride | Prepared via catalytic hydrogenation | Nucleophile for oxime formation |
| Reaction | Condensation of ketone with hydroxylamine HCl | 20–40 °C, 2–6 h, acidic medium | Formation of oxime hydrochloride |
| Isolation | Cooling and filtration | Precipitation of hydrochloride salt | Solid product |
| Purification | Washing with cold solvent, vacuum drying | Removes impurities | Pure compound |
| Characterization | NMR, IR, MS, melting point | Confirms structure and purity | Quality control |
Chemical Reactions Analysis
Types of Reactions
N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides
Reduction: Amines
Substitution: Substituted pyrrolidine derivatives
Scientific Research Applications
N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, it can interact with receptors, altering signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline-Based Hydroxylamine Derivatives
highlights two quinoline-2-carboxamide hydrochlorides:
- N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (C₁₅H₂₀ClN₃O₂; MW 309.79)
- N-(2-(Pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (C₁₆H₂₀ClN₃O₂; MW 321.80)
Key Differences :
- The target compound’s cyclohexylidene backbone introduces conformational rigidity compared to the planar quinoline system.
Cyclohexane-Related Impurities ()
Pharmaceutical impurities such as Imp. F(EP) and Imp. G(EP) share structural motifs with the target compound:
- Imp. F(EP): Cyclohex-1-enyl group with a 4-methoxyphenyl and dimethylaminoethyl chain (C₁₇H₂₄ClNO₂).
- Imp. G(EP) : Cyclohexyl group with similar substituents.
| Feature | Target Compound | Imp. F(EP) / G(EP) |
|---|---|---|
| Cyclohexane Type | Cyclohexylidene (unsaturated) | Cyclohexenyl (F) / Cyclohexyl (G) |
| Aromaticity | Non-aromatic | Methoxyphenyl (aromatic) |
| Functional Groups | Hydroxylamine | Dimethylamino, methoxy |
Implications :
Comparison :
- The target compound’s hydroxylamine group may similarly participate in nucleophilic reactions or cyclizations. However, its cyclohexylidene-pyrrolidine system could steer reactivity toward distinct pathways, such as forming spirocyclic products rather than planar heterocycles .
Pyridine-Substituted Analogs ()
The compound (Z)-N-[6-amino-1-(pyridin-2-yl)hexylidene]hydroxylamine hydrochloride (C₁₁H₁₈ClN₃O; MW 243.74) shares a hydroxylamine hydrochloride moiety but differs in backbone and substituents:
| Aspect | Target Compound | Pyridine-Substituted Analog |
|---|---|---|
| Backbone | Cyclohexylidene | Hexylidene |
| Substituent | Pyrrolidine | Pyridine |
| Molecular Weight | Higher (~300–330) | 243.74 |
Functional Impact :
- The pyridine group in the analog may enhance π-π stacking interactions in biological systems, whereas the target’s pyrrolidine could improve solubility in polar solvents .
Q & A
Q. What statistical approaches are suitable for analyzing dose-response relationships in pharmacological studies?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Validate with ANOVA for inter-group variability and bootstrap resampling for confidence intervals. Cross-validate findings with orthogonal assays (e.g., cell viability vs. enzymatic activity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
